Ammonium sulfate

Catalog No.
S621036
CAS No.
7783-20-2
M.F
H8N2O4S
(NH4)2SO4
M. Wt
132.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium sulfate

CAS Number

7783-20-2

Product Name

Ammonium sulfate

IUPAC Name

diazanium;sulfate

Molecular Formula

H8N2O4S
(NH4)2SO4

Molecular Weight

132.14 g/mol

InChI

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)

InChI Key

BFNBIHQBYMNNAN-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-]

solubility

Freely soluble in water, insoluble in ethanol
In water, 76.4 g/100 g water at 25 °C
In water: g ammonium sulfate/100 g saturated solution: 41.22 at 0 °C; 43.47 at 25 °C; 50.42 at 100 °C
In water (g/100 g H2O): 70.6 at 0 °C; 76.7 at 25 °C; 103.8 at 100 °C
Insoluble in acetone, ethanol
Solubility decreases with addition of ammonia: at 10 °C, from 73 g in 100 g of water, to 18 g in 100 g of 24.5% aqueous ammonia

Synonyms

Ammonium Sulfate, Sulfate, Ammonium

Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-]

Isomeric SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-]

The exact mass of the compound Ammonium sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water, insoluble in ethanolin water, 76.4 g/100 g water at 25 °cin water: g ammonium sulfate/100 g saturated solution: 41.22 at 0 °c; 43.47 at 25 °c; 50.42 at 100 °cin water (g/100 g h2o): 70.6 at 0 °c; 76.7 at 25 °c; 103.8 at 100 °cinsoluble in acetone, ethanolsolubility decreases with addition of ammonia: at 10 °c, from 73 g in 100 g of water, to 18 g in 100 g of 24.5% aqueous ammonia. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77671. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates. It belongs to the ontological category of inorganic sulfate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Reducing; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium sulfate is a highly soluble, inorganic salt widely utilized as a premier salting-out reagent in downstream bioprocessing and a highly stable dual-nutrient source in agriculture . Unlike organic precipitants or highly volatile nitrogen sources, it provides a non-explosive, strongly kosmotropic profile. Its high solubility at low temperatures makes it the industry standard for protein fractionation, while its stable crystalline form and low hygroscopicity ensure reliable handling, processability, and extended shelf-life in large-scale industrial formulations.

Substituting ammonium sulfate with generic salts like sodium chloride or alternative nitrogen sources like urea or ammonium nitrate introduces severe process vulnerabilities[1]. In biomanufacturing, replacing it with sodium chloride fails to achieve the necessary Hofmeister series kosmotropic effect, leading to incomplete protein precipitation or requiring volumes that disrupt workflows. In bulk handling, substituting with ammonium nitrate drastically lowers the critical relative humidity (CRH), triggering severe caking and explosive hazards. Furthermore, using urea in neutral to slightly acidic environments leads to rapid ammonia volatilization, resulting in unacceptable nitrogen loss and unpredictable pH spikes that ammonium sulfate inherently avoids.

Kosmotropic Superiority in Protein Precipitation

In downstream bioprocessing, ammonium sulfate is the gold standard for protein precipitation due to its strong kosmotropic properties and high solubility at low temperatures. Compared to sodium chloride, which is primarily used for 'salting in' and weakly precipitates proteins, ammonium sulfate effectively reduces protein solubility through preferential solvation at lower relative saturation without denaturing target enzymes.

Evidence DimensionPrecipitation efficacy and kosmotropic strength
Target Compound DataAmmonium sulfate (Strong kosmotrope, highly soluble at ~4.1 M, enables distinct fractional cuts)
Comparator Or BaselineSodium chloride (Weak precipitant, primarily salts in, fails to precipitate many proteins)
Quantified DifferenceAmmonium sulfate achieves complete precipitation at specific saturation cuts where NaCl fails to precipitate proteins.
ConditionsAqueous protein solutions at low temperatures (0-4°C)

Procurement of ammonium sulfate is critical for biomanufacturers requiring high-yield, non-denaturing protein recovery and precise fractional purification.

Superior Storage Stability via High Critical Relative Humidity

Bulk handling of nitrogenous compounds is heavily dictated by their Critical Relative Humidity (CRH), which determines the threshold for moisture absorption and caking. At 30°C, ammonium sulfate exhibits a CRH of 79.2%, significantly outperforming ammonium nitrate, which has a CRH of 59.4% [1]. This higher threshold means ammonium sulfate remains free-flowing in much more humid environments, drastically reducing storage shrink.

Evidence DimensionCritical Relative Humidity (CRH) at 30°C
Target Compound Data79.2% CRH
Comparator Or BaselineAmmonium nitrate (59.4% CRH)
Quantified Difference19.8% higher CRH threshold before moisture absorption begins
ConditionsAmbient bulk storage at 30°C

Buyers in industrial formulation must prioritize ammonium sulfate to minimize costly caking, product degradation, and hazardous handling requirements during storage.

Minimized Ammonia Volatilization in Acidic to Neutral Environments

When applied as a nitrogen source in environments with a pH below 7.0, ammonium sulfate demonstrates exceptional stability against ammonia volatilization compared to urea. Studies indicate that in soils with a pH of 5.5 to 6.1, urea can lose 22% to 38% of its applied nitrogen to volatilization due to localized pH spikes during hydrolysis [1]. In stark contrast, ammonium sulfate exhibits negligible volatilization under the same conditions.

Evidence DimensionAmmonia volatilization loss (% of applied N)
Target Compound Data<5% nitrogen loss
Comparator Or BaselineUrea (22% - 38% nitrogen loss)
Quantified DifferenceUp to 33% absolute reduction in nitrogen lost to volatilization
ConditionsSoil or aqueous environments with pH 5.5 - 6.1

Selecting ammonium sulfate prevents massive nitrogen loss in neutral/acidic applications, ensuring predictable performance without the added cost of chemical inhibitors.

Downstream Bioprocessing and Enzyme Purification

Leveraging its strong kosmotropic effect and high solubility, ammonium sulfate is the optimal choice for fractional protein precipitation [1]. It allows biomanufacturers to isolate specific proteins without denaturation, a critical advantage over sodium chloride.

Bulk Agricultural Fertilizer Formulation

Due to its high critical relative humidity (79.2%) and non-explosive nature, ammonium sulfate is ideal for bulk blending and storage in humid climates [2]. It outperforms ammonium nitrate by preventing severe caking and handling hazards.

pH-Controlled Nitrogen Delivery Systems

In applications requiring stable nitrogen availability in neutral to acidic soils, ammonium sulfate is preferred over urea [2]. Its negligible volatilization ensures high nutrient retention without the unpredictable pH spikes associated with urea hydrolysis.

Physical Description

Ammonium sulfate is a white odorless solid. Sinks and dissolves in water. (USCG, 1999)
Water or Solvent Wet Solid; Pellets or Large Crystals; Liquid; Pellets or Large Crystals, Liquid; Other Solid; Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals, Liquid
White powder, shining plates or crystalline fragments
White solid that dissolves in water to produce an acidic solution; [CAMEO] Availble in solutions of 7%, 20%, and 40%; [CHEMINFO]

Color/Form

White or brown orthorhombic crystals
Orthorhombic crystals or white granules
Brownish gray to white crystals according to degree of purity

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

132.02047791 g/mol

Monoisotopic Mass

132.02047791 g/mol

Heavy Atom Count

7

Density

1.78 at 59 °F (USCG, 1999) - Denser than water; will sink
1.77 g/cu cm

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /sulfur oxides, nitrogen oxides and ammonia/.
On heating in an open system, the compound begins to decompose at about 150 °C, yielding ammonium bisulfate (NH4HSO4), and releasing ammonia.

Melting Point

280 °C (decomposes)

UNII

SU46BAM238

GHS Hazard Statements

Aggregated GHS information provided by 1492 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1083 of 1492 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 409 of 1492 companies with hazard statement code(s):;
H302 (44.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (10.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Ammonium sulfate is a non-CNS depressant anesthetic agent, which has been reported to provide pain relief lasting days to weeks, with few reported side effects in adult studies.

Vapor Pressure

Vapor pressure of saturated solution: 0.901 kPa at 10 °C; 1.319 kPa at 15 °C; 1.871 kPa at 20 °C; 2.573 kPa at 25 °C; 3.439 kPa at 30 °C; 4.474 kPa at 35 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Today`s commercial ammonium sulfate is generally of high purity (> 99 %), with a water content of < or = 0.2% w/w, heavy metals < or = 5 mg/kg and iron < or = 5 mg/kg, and free acid < or = 0.01% w/w.

Other CAS

7783-20-2
68081-96-9
68187-17-7

Absorption Distribution and Excretion

In aqueous environments, such as the body the ammonium sulfate is completely dissociated into the ammonium (NH4 +) and the sulfate (SO4 2-) ions. At physiological pH in aqueous media, the ammonium ion is in equilibrium with un-ionized ammonia ... The ammonium ion serves a major role in the maintenance of the acid-base balance. In the normal pH range of blood, the NH4+/NH3 /ratio/ is about 100. An ammonium ion via the equilibrium with ammonia is readily taken up. Some evidence exists also for an active transport of the ammonium ion from the intestinal tract. It was shown that ammonia transport by the human colon still occurred when the luminal pH was reduced to 5, where nonionized ammonia would be virtually absent. Absorbed ammonium is transported to the liver and metabolized to urea and excreted via the kidneys. Minor amounts of nitrogen are incorporated in the physiological N-pool. Absorption of sulfate depends on the amount ingested. 30 - 44 % of sulfate was excreted in the 24 hr urine after oral administration of magnesium or sodium sulfate (5.4 g sulfate) in volunteers. At high sulfate doses that exceed intestinal absorption, sulfate is excreted in feces. Intestinal sulfate may bind water into the lumen and cause diarrhea in high doses. Sulfate is a normal constituent of human blood and does not accumulate in tissues. Sulfate levels are regulated by the kidney through a reabsorption mechanism. Sulfate is usually eliminated by renal excretion. It has also an important role in the detoxification of various endogenous and exogenous compounds, as it may combine with these to form soluble sulfate esters that are excreted in the urine.
In rabbit, hamster and guinea pig studies it was demonstrated that (35)S-labeled ammonium sulfate aerosols with a size of 0.3 and 0.6 um (MMAD) reached the lung. However a substantial proportion of the compound was found in the nose. The clearance from the lung (via the blood and urinary tract) was determined to be 18 to 20 min. From the collectable sulfate in the urinary tract 95 % was excreted within 6 hr. The results of clearance studies suggested that there was no species difference. The induction of aryl hydrocarbon hydroxylase (an enzyme that acts in the metabolism of benzo(a)pyrene and other carcinogens) in the lung is not inhibited by ammonium sulfate (there are reports of other air pollutants that cause this effect).

Wikipedia

Ammonium sulfate
Tribendimidine
Mascagnite

Use Classification

Food additives
Agrochemicals -> Pesticides
Cosmetics -> Reducing; Viscosity controlling

Methods of Manufacturing

From Coke-Oven Gas: ... In the direct process the unpurified coke-oven gas is introduced into sulfuric acid to yield ammonium sulfate contaminated by colored tar products. In the indirect process the ammonia is washed out of the coke-oven gas with water, released with a lime suspension, and finally introduced into sulfuric acid.
From Ammonia and Sulfuric Acid: ... In the saturator process, neutralization and crystallization are carried out in one and the same apparatus. The sulfuric acid is delivered to the suction side and the ammonia to the pressure side of the forced circulation pump. Crystallization of the metastable solution gives particle sizes generally between 0.5 and 3 mm. The salt is continuously discharged at the lower end of the saturator. The salt is separated in centrifuges, dried, and cooled. The mother liquor is returned to the saturator.
From Gypsum: ... Finely ground gypsum is reacted with ammonium carbonate solution in a cascade of stirred vessels. The residence time is several hours. The reaction mixture of calcium carbonate and ammonium sulfate solution is filtered on rotary vacuum filters. ... The slightly cloudy ammonium sulfate solution is filtered in filter presses, acidified with H2SO4, and processed in multistage evaporation crystallizers to form coarse-grained ammonium sulfate. ... An alternate method for converting gypsum into ammonium sulfate and calcium carbonate is the Continental Engineering Process, in which NH3 and CO2 are directly introduced into a gypsum slurry in a tall, cylindrical stirred vessel.
Ammonium sulfate is coproduct in the production of synthetic fiber intermediates, such as caprolactam, acrylonitrile, and methyl methacrylate, and in the production of formic acid and acrylamide. The most important source is the production of caprolactam, which is required for nylon. The conventional caprolactam process produces 2.5 - 4.5 tons of ammonium sulfate per ton of lactam. Of that, 0.3 - 2.8 tons are formed in the hydroxylamine - oximation stage and approx. 1.7 tons in the Beckmann rearrangement stage. Crystallizers are used in the evaporation of ammonium sulfate solutions that result from caprolactam production.
(1) Ammoniacal vapors from destructive distillation of coal reacted with sulfuric acid, followed by crystallization and drying. (2) Synthetic ammonia is neutralized with sulfuric acid. (3) By-product of manufacture of caprolactam. (4) From gypsum by reaction with ammonia and carbon dioxide.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Wholesale and Retail Trade
Utilities
Paper Manufacturing
Textiles, apparel, and leather manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pharmaceutical and Medicine Manufacturing
Sulfuric acid ammonium salt (1:2): ACTIVE
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Aerosols of sulfuric acid, ammonium sulfate & sodium sulfate were continuously measured in lab with sulfur-specific flame photometer. Separation of aerosol sulfur from gaseous sulfur (sulfurdioxide & hydrogen sulfide) was achieved by diffusion stripper upstream of flame photometer.
EPA Method 9035. Colorimetric Automated Chloranilate Method applicable to ground water, drinking and surface waters, and domestic and industrial wastes containing 10 to 400 mg sulfate/L. When solid barium chloranilate is added to a solution containing sulfate, barium sulfate is precipated, releasing the highly colored acid chloranilate. Ions causing interference (calcium, aluminum, and iron) can be removed by passage through an ion exchange column. In a single laboratory, using surface water samples at concentrations of 38, 111, and 294 mg sulfate/L, the standard deviations were +/- 1.0, +/- 2.2, and +/- 0.8, respecitively. In a single laboratory, using surface water samples at concentrations of 82 and 295 mg sulfate/l, recoveries were 99% and 102%, respectively. /Sulfate/
EPA Method 9038. Turbidimetric Method, applicable to ground water, drinking and surface waters, and domestic and industrial wastes. Sulfate ion is converted to a barium sulfate suspension under controlled conditions. The resulting turbidity is determined by a nephelometer, filter photometer, or spectrophotometer and compared with a curve prepared from standard sulfate solution. This method is suitable for all concentration ranges of sulfate; however, to obtain reliable readings, use a sample aliquot containing not more than 40 mg/L of sulfate. The minimum detectable limit is approximately 1 mg/L of sulfate. Silica in concentrations over 500 mg/L will interfere. /Sulfate/
Method 4500-Sulfate ion F. Automated Methylthymol Blue Method for the determination of sulfate ions in water and wastewater. Barium sulfate is formed by the reaction of the sulfate ion with barium chloride at a low pH. At high pH, excess barium reacts with methylthymol blue to produce a blue chelate. The uncomplexed methylthymol blue is gray. The amount of gray uncomplexed methylthymol blue indicates the concentration of sulfate ion. To remove interferences from cations, an ion-exchange column is used. This method is applicable over a range of 10 to 300 mg sulfate ion/L. In a single laboratory a sample with an average concentration of about 28 mg sulfate/l had a standard deviation of 0.68 mg/L and a coefficient of variation of 2.4%. In two samples with added sulfate, recoveries were 91% and 100%. /Sulfate/
For more Analytic Laboratory Methods (Complete) data for Ammonium sulfate (10 total), please visit the HSDB record page.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
Store in a dry area separated from strong bases.

Interactions

Several inhaled atmospheres were tested for effects on the rat respiratory defense system. Materials studied included ozone and aerosols of ammonium sulfate, ferric sulfate, and sulfuric acid; relative humidity was also a controlled experimental variable. Each sulfate was studied alone as a submicrometer aerosol at a concentration of 3.5 mg/cu m in air and combined with ozone at 0.8 ppm. Results were compared with those for sham-exposed animals and for rats exposed to ozone alone. Air pollutant exposures, inside stainless steel chambers, were one time only for 4 hr. The end points for evaluation of effects were measurements of early and late rates of clearance of radiolabeled insoluble tracer particles. Tracer particles were inhaled before air pollutant exposures and particle clearance was followed for about 2 wk. Ozone alone slowed the early (0-50 hr after exposure) particle clearance and stimulated clearance during the later phase (2-17 d). High humidity usually amplified these effects of ozone as well as many of the other atmospheres studied. Sulfate aerosols alone tended to produce relatively small effects on early or late clearance. Combinations of ozone and aerosols resulted in effects that were similar to those of ozone alone. The data do not support the hypotheses that sulfate aerosols synergize with ozone in altering respiratory tract clearance, sulfuric acid being a probable exception. These data alone cannot be used to predict the overall health effects of the materials studied.
The effect of inhaled ammonium sulfate on benzo[a]pyrene carcinogenesis in the lungs of Syrian golden hamsters was studied. Exposure to ammonium sulfate at an airborne concentration 20 times average United States ambient levels resulted in a significant depression (p less than 0.05) of benzo[a]pyrene carcinogenesis in the first 6 mo of the study. However, at 2 yr, the termination of the study, there were no differences in cancer incidence between groups receiving benzo[a]pyrene and benzo[a]pyrene plus ammonium sulfate. In addition, at the concentration studied, inhaled ammonium sulfate did not significantly increase the incidence or severity of pneumonitis or pulmonary fibrosis in the hamster. However, this inhalation did increase the incidence of emphysema but not the severity. The decreased incidence of cancer during the first 6 mo of this study in animals receiving both benzo[a]pyrene and ammonium sulfate suggests that interaction between sulfate and benzo[a]pyrene does occur, but is insufficient to afford long-term protection against the development of cancer. No enhancement of carcinogenesis by benzo[a]pyrene occurs in the presence of inhaled sulfate.
A hitherto unexpected synergism between the oxidant air pollutants ozone or nitrogen dioxide and a respirable-sized aerosol of ammonium sulfate was observed during controlled exposures of rats to these substances. Response of rat lungs to these pollutants was quantitated by measurement of apparent collagen synthesis rates in vitro by lung minces from exposed animals. Dose-response curves to either O3 or NO2 were altered in the presence of 5 mg/cu m of (NH4)2SO4 aerosol. Morphometric and histologic observations of lungs from rats exposed to high levels of ozone, with and without concurrent exposure to the (NH4)2SO4 particles, confirmed such synergistic effects. In a separate set of experiments, rats were exposed at near ambient levels to mixtures of ozone and sulfuric acid aerosol (submicron-sized aerosol). Potentiation of ozone effects on lung collagen synthesis rates was also observed in these experiments. These observations may have broad implications for the appropriate evaluation of laboratory data in the setting of ambient air quality standards and/or threshold limit values for occupational safety.
A synergistic effect of ammonium sulfate (5 mg/cu m) and ozone (0.2 ppm) has been reported for rat lung when the animals were exposed continuously for 7 days.
For more Interactions (Complete) data for Ammonium sulfate (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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